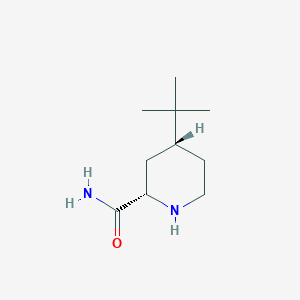

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there is no direct information available on the synthesis of “4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine”, benzenesulfonamide derivatives have been synthesized for various purposes . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Scientific Research Applications

Novel Synthetic Pathways

Research has shown that derivatives of "4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine" are utilized in innovative synthetic pathways. For instance, iodobenzene derivatives have been formed from related compounds via iodine-induced intramolecular cyclization, showcasing a method to synthesize iodine-substituted benzenes with potential applications in material science and pharmaceutical synthesis (Matsumoto, Takase, & Ogura, 2008).

Chiral Synthesis

Chiral, highly diastereoselective synthesis employing derivatives of "4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine" has been reported, demonstrating their utility in creating homochiral compounds for further applications in asymmetric synthesis and catalysis (Conde-Frieboes & Hoppe, 1992).

Conformational and Crystallographic Studies

Conformational behavior and crystallography of N-tosyl oxazolidines, closely related to "4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine," have been extensively studied, providing insights into their structural properties that could be vital for designing materials with specific physical characteristics (Belvisi, Carugo, & Poli, 1994).

Antimicrobial Applications

Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, which include the benzenesulfonyl moiety, have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Safety and Hazards

The safety data sheet for a related compound, 4-(Methylsulfonyl)benzenesulfonyl chloride, indicates that it is hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist .

properties

IUPAC Name |

4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWYEEGRCXFZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

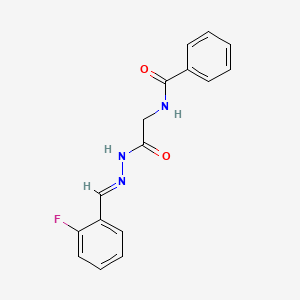

![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2767661.png)

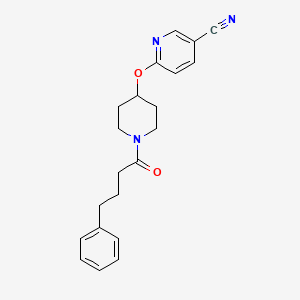

![6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B2767666.png)

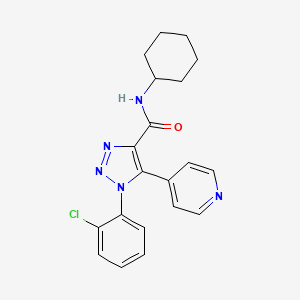

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2767667.png)

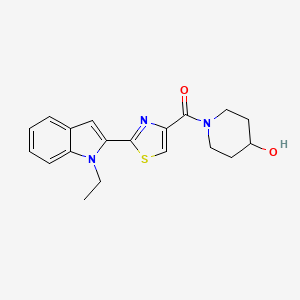

![6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2767680.png)